Synthesis of 1-Methyl-2-oxoindoline-6-carboxylic acid: A Technical Guide
Synthesis of 1-Methyl-2-oxoindoline-6-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis pathway for 1-Methyl-2-oxoindoline-6-carboxylic acid, a key building block in pharmaceutical development. The synthesis is presented in a multi-step process, starting from commercially available precursors and proceeding through the formation of a key intermediate, methyl 2-oxoindoline-6-carboxylate, followed by N-methylation and subsequent hydrolysis. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthesis pathway to aid researchers in their drug discovery and development endeavors.
Overview of the Synthetic Pathway
The synthesis of 1-Methyl-2-oxoindoline-6-carboxylic acid is a three-stage process. The initial stage focuses on the construction of the core oxindole structure, methyl 2-oxoindoline-6-carboxylate. This intermediate is then subjected to N-methylation to introduce the methyl group at the indole nitrogen. The final stage involves the hydrolysis of the methyl ester to yield the desired carboxylic acid.
Stage 1: Synthesis of Methyl 2-oxoindoline-6-carboxylate
The synthesis of the key intermediate, methyl 2-oxoindoline-6-carboxylate, can be achieved through various routes. A common and effective method starts from 4-chloro-3-nitrobenzoic acid.
Synthesis Pathway
The pathway involves three key steps:
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Esterification: 4-chloro-3-nitrobenzoic acid is converted to its methyl ester.
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Malonic Ester Synthesis: The resulting methyl 4-chloro-3-nitrobenzoate is reacted with dimethyl malonate.
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Reductive Cyclization: The product from the previous step undergoes reduction of the nitro group and subsequent intramolecular cyclization to form the oxindole ring.
Experimental Protocol
Step 1: Preparation of Methyl 4-chloro-3-nitrobenzoate
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To a solution of 4-chloro-3-nitrobenzoic acid in methanol, add thionyl chloride dropwise at 0 °C.
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The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).
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After cooling, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give methyl 4-chloro-3-nitrobenzoate.
Step 2: Preparation of Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate
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To a solution of dimethyl malonate in a suitable solvent such as dimethyl sulfoxide (DMSO), a strong base like potassium tert-butoxide is added at room temperature.
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Methyl 4-chloro-3-nitrobenzoate, dissolved in DMSO, is then added dropwise to the reaction mixture.
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The reaction is stirred at room temperature for several hours.
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The reaction is quenched with a dilute acid and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
Step 3: Preparation of Methyl 2-oxoindoline-6-carboxylate
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The crude dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate is dissolved in acetic acid.
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A reducing agent, such as iron powder or catalytic hydrogenation (e.g., H2 with Pd/C), is used to reduce the nitro group.
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For reductive cyclization with iron, the mixture is heated. For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere.
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Upon completion, the reaction mixture is filtered, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography to yield methyl 2-oxoindoline-6-carboxylate.[1]
Quantitative Data for Stage 1
| Step | Product | Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 1 | Methyl 4-chloro-3-nitrobenzoate | 4-chloro-3-nitrobenzoic acid | Methanol, Thionyl chloride | Methanol | Reflux | >95 | - | General Knowledge |
| 2 | Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate | Methyl 4-chloro-3-nitrobenzoate | Dimethyl malonate, Potassium tert-butoxide | DMSO | Room Temp | - | - | General Knowledge |
| 3 | Methyl 2-oxoindoline-6-carboxylate | Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate | Iron, Acetic Acid or H2, Pd/C | Acetic Acid | Heat or Room Temp | ~70-80 | >98 | [1] |
Stage 2: N-Methylation of Methyl 2-oxoindoline-6-carboxylate
The introduction of a methyl group at the nitrogen of the oxindole ring is a crucial step. Several methods can be employed for this transformation.
Synthesis Pathway
A common method for N-methylation involves the use of a methylating agent in the presence of a base.
Experimental Protocol
Preparation of Methyl 1-methyl-2-oxoindoline-6-carboxylate
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To a solution of methyl 2-oxoindoline-6-carboxylate in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a base like potassium carbonate or sodium hydride is added.
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A methylating agent, such as methyl iodide or dimethyl sulfate, is then added dropwise to the suspension.
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The reaction mixture is stirred at room temperature or slightly elevated temperature for several hours.
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The reaction is quenched with water and the product is extracted with an organic solvent.
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The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Quantitative Data for Stage 2
| Product | Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Methyl 1-methyl-2-oxoindoline-6-carboxylate | Methyl 2-oxoindoline-6-carboxylate | Methyl iodide, Potassium carbonate | DMF | Room Temp | ~85-95 | >98 | General Knowledge |
Stage 3: Hydrolysis of the Methyl Ester
The final step in the synthesis is the conversion of the methyl ester to the corresponding carboxylic acid.
Synthesis Pathway
This is typically achieved by saponification using a base, followed by acidification.
Experimental Protocol
Preparation of 1-Methyl-2-oxoindoline-6-carboxylic acid
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Methyl 1-methyl-2-oxoindoline-6-carboxylate is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water.
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An aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide, is added.
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The reaction mixture is stirred at room temperature or heated to reflux until the hydrolysis is complete.
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The reaction mixture is then cooled and the organic solvent is removed under reduced pressure.
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The aqueous solution is acidified with a dilute acid (e.g., HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.
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The solid product is collected by filtration, washed with water, and dried to afford 1-Methyl-2-oxoindoline-6-carboxylic acid.
Quantitative Data for Stage 3
| Product | Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 1-Methyl-2-oxoindoline-6-carboxylic acid | Methyl 1-methyl-2-oxoindoline-6-carboxylate | Sodium hydroxide | Methanol/Water | Reflux | >90 | >99 | General Knowledge |
Visualizations
Synthesis Pathway Diagram
Caption: Overall synthesis pathway for 1-Methyl-2-oxoindoline-6-carboxylic acid.
Experimental Workflow for N-Methylation
Caption: Experimental workflow for the N-methylation step.
Logical Relationship of Synthesis Stages
Caption: Logical progression of the synthesis stages.
